3-(3,5-Difluorobenzyloxy)benzaldehyde
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Overview
Description
3-(3,5-Difluorobenzyloxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3,5-difluorobenzyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorobenzyloxy)benzaldehyde typically involves the reaction of 3,5-difluorobenzyl alcohol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of benzaldehyde to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorobenzyloxy)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-Difluorobenzyloxy)benzoic acid.
Reduction: 3-(3,5-Difluorobenzyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Difluorobenzyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(3,5-Difluorobenzyloxy)benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the benzyloxy group, making it less versatile in certain applications.
3-(4-Fluorobenzyloxy)benzaldehyde: Contains a single fluorine atom, which may result in different reactivity and binding properties.
3-(3,5-Dichlorobenzyloxy)benzaldehyde: Substitutes chlorine atoms for fluorine, potentially altering its chemical behavior and applications.
Uniqueness
3-(3,5-Difluorobenzyloxy)benzaldehyde is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and interactions with biological targets. The benzyloxy group also provides additional sites for chemical modification, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-4-11(5-13(16)7-12)9-18-14-3-1-2-10(6-14)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEIFYUKZWHVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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